N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 4-fluorophenyl group, a methyl group at position 5, and a 7-amino-linked phenylacetamide moiety. Its molecular formula is inferred as C₂₁H₁₈FN₅O (based on analogs in ), with a monoisotopic mass of ~357.16 g/mol.
Properties
IUPAC Name |
N-[4-[[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c1-13-11-20(26-18-9-7-17(8-10-18)25-14(2)28)27-21(24-13)19(12-23-27)15-3-5-16(22)6-4-15/h3-12,26H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTDEQPGUQZBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula: C18H18FN5O
- Molecular Weight: 345.37 g/mol
- IUPAC Name: this compound
This structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Kinases: The pyrazolo-pyrimidine derivatives have shown inhibitory activity against kinases such as MK2 and p38 MAPK, which are involved in inflammatory responses and cancer progression .
- Cell Cycle Regulation: Some studies suggest that these compounds can induce apoptosis in cancer cells by altering cell cycle regulation, particularly affecting the G2/M phase .
Biological Activity Data
The biological activity of this compound has been assessed through various assays:
| Biological Activity | IC50 (µM) | Assay Type |
|---|---|---|
| Inhibition of TNFα release | 0.283 | ELISA Assay |
| Antiproliferative (HeLa cells) | 54.25 | Cell Viability Assay |
| Anticancer (HepG2 cells) | 38.44 | Cell Viability Assay |
| Anti-inflammatory (LPS model) | 97.7 | In Vivo Model |
These findings indicate a promising profile for the compound in treating inflammatory diseases and certain types of cancer.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Anti-inflammatory Activity : A study demonstrated that a related compound significantly inhibited LPS-induced TNFα release in murine models, suggesting potential for treating autoimmune conditions .
- Anticancer Potential : In vitro studies on HeLa and HepG2 cells showed that derivatives of pyrazolo-pyrimidine exhibited significant antiproliferative effects while sparing normal fibroblasts, indicating a selective toxicity towards cancer cells .
- Nematicidal Activity : The compound has also been evaluated for nematicidal properties against Meloidogyne incognita, with promising results indicating potential agricultural applications .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position substituent significantly impacts biological activity and physicochemical properties:
Key Findings :
Substituent Variations at Position 7
The 7-amino-linked acetamide group is critical for solubility and receptor interactions:
Key Findings :
Core Structure Modifications
Variations in the heterocyclic core influence electronic properties and target selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
